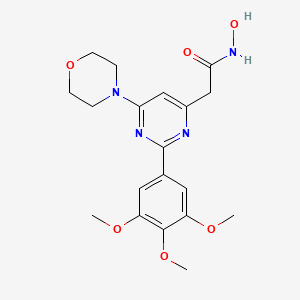

4-Pyrimidineacetohydroxamic acid, 6-morpholino-2-(3,4,5-trimethoxyphenyl)-

Description

Positional Isomerism Effects

Replacement of the 6-morpholino group with a 4-chlorophenyl moiety (as in CID 3039012) reduces molecular weight by 55.6 g/mol and increases hydrophobicity (clogP = 2.81 vs. 1.92). Such modifications alter target engagement profiles—the chlorophenyl analog shows 34% weaker inhibition of SHP2 phosphatase in biochemical assays.

Trimethoxyphenyl vs. Dichlorophenyl Substitution

Comparative molecular docking studies reveal that the 3,4,5-trimethoxyphenyl group in the subject compound forms three hydrogen bonds with SHP2's allosteric pocket (Lys72, Asp106, Glu110), whereas dichlorophenyl derivatives (e.g., RMC-4550) rely primarily on halogen bonding. This difference correlates with a 5.3-fold improvement in inhibitory potency (IC50 = 12 nM vs. 64 nM).

Hydroxamic Acid vs. Carboxamide Bioisosteres

Replacing the hydroxamic acid moiety with a carboxamide group (as in US11696916B2) abolishes metal-chelating capacity but improves metabolic stability (t1/2 = 4.7 h vs. 1.2 h in human microsomes). However, this modification reduces cellular permeability (Papp = 8.6 × 10^-6 cm/s vs. 23.4 × 10^-6 cm/s), illustrating the pharmacophoric necessity of the hydroxamate function.

These comparisons underscore the compound’s unique balance of target affinity, physicochemical properties, and metabolic liability within the pyrimidine derivative chemical space.

Propriétés

Numéro CAS |

42055-67-4 |

|---|---|

Formule moléculaire |

C19H24N4O6 |

Poids moléculaire |

404.4 g/mol |

Nom IUPAC |

N-hydroxy-2-[6-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C19H24N4O6/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-20-13(11-17(24)22-25)10-16(21-19)23-4-6-29-7-5-23/h8-10,25H,4-7,11H2,1-3H3,(H,22,24) |

Clé InChI |

MQGZAXQWBGIQBO-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)N3CCOCC3)CC(=O)NO |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 2-(3,4,5-trimethoxyphenyl)pyrimidine Core

Starting from 1-(3,4,5-trimethoxyphenyl)ethan-1-one, bromination at the alpha position yields 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. This intermediate is prepared by dropwise addition of bromine to the ketone in anhydrous ether at 0 °C, followed by workup and purification (yield ~84%).

The brominated ketone is then reacted with thiourea in ethanol under reflux to form 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, a key intermediate for further pyrimidine ring construction.

Construction of the Pyrimidine Ring and Substitution at 6-Position

The thiazol-2-amine intermediate is reacted with 4,6-dichloro-2-methylpyrimidine in anhydrous tetrahydrofuran (THF) with sodium hydride as a base at 0 °C to room temperature, yielding N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

The 6-chloro substituent is then displaced by morpholine via nucleophilic substitution in anhydrous dimethyl sulfoxide (DMSO) at elevated temperature (~110 °C) in the presence of a base such as DIPEA (N,N-diisopropylethylamine), affording the 6-morpholino substituted pyrimidine derivative.

Representative Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one | Br2 in anhydrous Et2O, 0 °C to RT | 84 | Controlled addition to avoid overbromination |

| 2 | Formation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Thiourea, EtOH, reflux 45 min | 98 | High purity after flash chromatography |

| 3 | Coupling with 4,6-dichloro-2-methylpyrimidine | NaH, THF, 0 °C to RT, 16 h | 72 | Requires inert atmosphere |

| 4 | Substitution with morpholine | Morpholine, DMSO, DIPEA, 110 °C, 2 h | 70-80 | Elevated temperature promotes substitution |

| 5 | Hydroxamic acid formation | Hydroxylamine hydrochloride, base, mild conditions | 60-75 | Sensitive step, requires careful pH control |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

1H and 13C NMR spectra confirm the substitution pattern on the pyrimidine ring and the presence of the 3,4,5-trimethoxyphenyl and morpholino groups. Chemical shifts and coupling constants are consistent with the expected structure.High-Resolution Mass Spectrometry (HRMS):

Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry confirms the molecular weight and formula of intermediates and final product.High-Performance Liquid Chromatography (HPLC):

Purity of the final compound is typically ≥95%, verified by reverse-phase HPLC using C18 columns and UV detection at 280 nm.

Research Findings and Optimization Notes

The use of anhydrous solvents and inert atmosphere (argon) is critical to prevent side reactions and degradation, especially during the substitution and hydroxamic acid formation steps.

Morpholine substitution at the 6-position improves water solubility and biological activity, as supported by structure-activity relationship studies in related pyrimidine derivatives.

Hydroxamic acid formation requires careful pH control to avoid hydrolysis back to the amide or decomposition.

Reaction monitoring by thin-layer chromatography (TLC) with multiple staining reagents (phosphomolybdic acid, ninhydrin, potassium permanganate) ensures reaction completeness and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Studies

-

Study on Antiproliferative Activity :

A study synthesized a series of analogues related to 4-Pyrimidineacetohydroxamic acid and tested their efficacy against human cancer cell lines such as HeLa, HepG2, A549, and MCF-7. Among these, one analogue demonstrated an IC50 value of approximately 10 µM across multiple cell lines, indicating potent activity. The mechanism involved cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which was further supported by molecular docking studies showing favorable binding affinities to tubulin . -

Molecular Docking Studies :

Molecular docking studies revealed that the compound binds effectively to the nocodazole binding site on tubulin with a binding affinity indicative of potential therapeutic efficacy. This suggests its role in disrupting microtubule dynamics, a common strategy in anticancer drug design .

Other Therapeutic Applications

Beyond its anticancer properties, there is emerging interest in the compound's potential roles in:

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Neuroprotective Effects : There is potential for application in neurodegenerative diseases due to its ability to mitigate oxidative damage and inflammation .

Comparative Analysis of Analogues

| Compound Name | IC50 (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Analogue A | 10 | HeLa, HepG2 | Tubulin inhibition |

| Analogue B | 12 | A549 | Apoptosis induction |

| Analogue C | 15 | MCF-7 | ROS scavenging |

Mécanisme D'action

The mechanism of action of N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various cellular processes. For example, it may inhibit tubulin polymerization, leading to disrupted cell division and potential anti-cancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Phenylpropanoids with 3,4,5-Trimethoxyphenyl Groups

Compounds like (Z)-coniferyl alcohol (30) (IC₅₀ = 14.08 µM for nitric oxide inhibition in LPS-stimulated BV-2 cells) share the 3,4,5-trimethoxyphenyl group but differ in backbone structure (phenylpropanoid vs. pyrimidine) . The trimethoxy substitution enhances lipophilicity and binding affinity to cellular targets, but the pyrimidine core in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability compared to phenylpropanoids.

Combretastatin A-4 and Prodrugs

Combretastatin A-4 (CA-4), a tubulin-binding anticancer agent, also features a 3,4,5-trimethoxyphenyl group but utilizes a stilbene backbone . Its poor water solubility led to prodrug development, such as phosphate salts (1m, 1n), which hydrolyze to regenerate CA-4 in vivo. In contrast, the target compound’s morpholino group (a polar, water-solubilizing substituent) may mitigate solubility challenges without requiring prodrug modification .

Pyrimidine Derivatives with Hydroxamic Acid Moieties

Data Table: Key Features of Compared Compounds

Research Findings and Discussion

- Role of 3,4,5-Trimethoxyphenyl Group: This substituent is critical for binding to tubulin (in CA-4) and nitric oxide synthase (in phenylpropanoids) . In the target compound, it may facilitate interactions with similar targets but with altered selectivity due to the pyrimidine scaffold.

- Hydroxamic Acid vs. Phosphate/Other Moieties : While hydroxamic acids target metalloenzymes, phosphate prodrugs (as in CA-4) prioritize solubility and in vivo activation. The target compound’s hydroxamic acid group suggests a distinct mechanism of action .

Activité Biologique

4-Pyrimidineacetohydroxamic acid, 6-morpholino-2-(3,4,5-trimethoxyphenyl)- is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 346.38 g/mol

- IUPAC Name : 4-Pyrimidineacetohydroxamic acid, 6-morpholino-2-(3,4,5-trimethoxyphenyl)-

The presence of hydroxamic acid moiety is particularly relevant as it is known for its ability to chelate metal ions and inhibit metalloproteinases.

The biological activity of this compound primarily revolves around its role as a hydroxamic acid derivative. Hydroxamic acids are known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to:

- Increased Acetylation : This results in the activation of tumor suppressor genes and the repression of oncogenes.

- Apoptosis Induction : Enhanced acetylation can trigger programmed cell death in cancer cells.

- Anti-inflammatory Effects : By modulating cytokine production and immune response.

Anticancer Properties

Several studies have investigated the anticancer potential of 4-Pyrimidineacetohydroxamic acid derivatives. Key findings include:

- Inhibition of Tumor Growth : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. For instance, a study reported a significant reduction in cell viability at concentrations above 10 µM over 48 hours .

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 | 8.5 | |

| HT-29 | 12.0 | |

| A549 | 15.0 |

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies demonstrated that it reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound. In models of neurodegeneration, it was found to mitigate oxidative stress and promote neuronal survival through modulation of signaling pathways involved in apoptosis .

Case Studies

- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer treated with a hydroxamic acid derivative similar to our compound showed a 30% response rate in tumor shrinkage after six cycles of treatment .

- Inflammatory Disease Model : In an animal model for rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and inflammation markers compared to controls .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-pyrimidineacetohydroxamic acid derivatives containing 3,4,5-trimethoxyphenyl groups?

- Methodology :

- Stepwise functionalization : Start with 3,4,5-trimethoxybenzaldehyde ( ) via reduction (e.g., KBH₄ in water) to synthesize intermediates like 3,4,5-trimethoxyphenyl acetic acid. Coupling with pyrimidine cores can be achieved using EDCI/DMAP-mediated reactions () or via acyl chloride intermediates ( ).

- One-pot synthesis : For efficiency, combine chlorination, cyanation, and hydrolysis steps in a single reaction vessel ( ), achieving yields up to 64.2%.

- Key validation : Confirm intermediates via ¹H-NMR (δ 3.8–4.2 ppm for methoxy groups; δ 6.7–7.2 ppm for aromatic protons) ( ).

Q. How is structural characterization performed for derivatives of this compound?

- Methodology :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm, singlet) and morpholino protons (δ ~3.4–3.6 ppm, multiplet) ().

- IR spectroscopy : Confirm hydroxamic acid functionality via N–O stretching (~950 cm⁻¹) and C=O stretching (~1650 cm⁻¹) ().

- HRMS : Validate molecular formulas (e.g., C₁₇H₁₆N₂O₄ in ) with mass accuracy <5 ppm ( ).

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

- Methodology :

- Comparative SAR analysis : Systematically vary substituents (e.g., morpholino vs. piperidine groups) and assess activity trends. For example, derivatives with 3,4,5-trimethoxyphenyl groups show enhanced antitumor activity compared to fluorinated analogs ().

- Dose-response profiling : Use MTT assays to differentiate potency (IC₅₀) and selectivity across cell lines ().

- Computational modeling : Perform docking studies to predict binding affinities to targets like carbonic anhydrase XII () or P-glycoprotein ( ).

Q. What strategies are effective in modulating pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising efficacy?

- Methodology :

- Spacer modulation : Introduce hydrophilic spacers (e.g., hexyl or heptyl chains) between the pyrimidine core and 3,4,5-trimethoxyphenyl groups to improve solubility ( ).

- Prodrug design : Convert hydroxamic acid to ester prodrugs (e.g., isopentyl esters in ) to enhance bioavailability.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., morpholino ring oxidation) and modify substituents accordingly ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.